An In-depth Technical Guide to the Chemical Structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
An In-depth Technical Guide to the Chemical Structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzimidazole-based compounds.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 6-position and an ethyl acetate moiety at the 2-position of the benzimidazole core creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex and potentially bioactive compounds.
Chemical Identity and Structure
Systematic Name: Ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate
Molecular Structure
The chemical structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is characterized by a central benzimidazole core. A nitro group (-NO₂) is attached to the 6-position of the benzene ring, and an ethyl acetate group (-CH₂COOCH₂CH₃) is linked to the 2-position of the imidazole ring.
The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzimidazole ring system. The ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amide derivatives.
Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₁H₁₁N₃O₄ | - |
| Molecular Weight | 249.23 g/mol | - |
| Appearance | Expected to be a yellow or light brown solid | Analogy to other nitroaromatic compounds. |
| Melting Point | >200 °C (Decomposition may occur) | Based on related nitrobenzimidazole structures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of benzimidazole derivatives. |
| pKa (acidic NH) | ~12-13 | The electron-withdrawing nitro group decreases the basicity of the imidazole nitrogens and increases the acidity of the N-H proton compared to unsubstituted benzimidazoles. |
| LogP | ~1.5 - 2.5 | Calculated based on fragment contributions. |
Elucidation of the Chemical Structure: A Spectroscopic Approach
The definitive confirmation of the chemical structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.
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Aromatic Protons (Benzene Ring): The three protons on the benzene part of the benzimidazole ring will exhibit a characteristic splitting pattern due to the nitro group.
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H-7: A doublet is expected around δ 7.6-7.8 ppm.
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H-5: A doublet of doublets is anticipated around δ 8.1-8.3 ppm.
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H-4: A doublet is expected at a downfield shift, likely around δ 8.4-8.6 ppm, due to the deshielding effect of the adjacent nitro group.
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Methylene Protons (-CH₂-COO): A sharp singlet for the two protons of the methylene bridge is expected in the range of δ 4.70–5.90 ppm.[2]
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Ethyl Ester Protons (-OCH₂CH₃):
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A quartet for the two methylene protons is expected around δ 4.1-4.3 ppm.
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A triplet for the three methyl protons is expected around δ 1.2-1.4 ppm.
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Imidazole N-H Proton: A broad singlet is expected at a downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 165-170 ppm, is characteristic of an ester carbonyl group.
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Aromatic and Imidazole Carbons: Multiple signals are expected in the range of δ 110-155 ppm. The carbon atom bearing the nitro group (C-6) and the C-2 of the imidazole ring will be significantly deshielded.
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Methylene Carbon (-CH₂-COO): A signal around δ 40-45 ppm is expected.
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Ethyl Ester Carbons (-OCH₂CH₃):
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The methylene carbon signal is expected around δ 60-65 ppm.
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The methyl carbon signal is expected around δ 14-16 ppm.
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IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.
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C=O Stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
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N-O Stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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C=N and C=C Stretch (aromatic rings): Absorption bands in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In an electrospray ionization (ESI) mass spectrum under positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 250.08.
Synthesis of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
A reliable method for the synthesis of the title compound is the condensation of 4-nitro-1,2-phenylenediamine with diethyl malonate. This approach, known as the Phillips-Ladenburg synthesis, is a well-established method for forming the benzimidazole ring system.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is based on established procedures for benzimidazole synthesis.[3]
Materials:
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4-nitro-1,2-phenylenediamine
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Diethyl malonate
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4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
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Sodium bicarbonate (NaHCO₃) solution
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Ethanol
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1 equivalent) and diethyl malonate (1.1 equivalents).
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Acid-Catalyzed Condensation:
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Method A (HCl): Add 4M HCl and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Method B (PPA): Alternatively, use polyphosphoric acid as both the solvent and catalyst, and heat the mixture at 120-140 °C for 2-4 hours.
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Work-up:
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After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
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Isolation:
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Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester.
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Self-Validating System and Causality:
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Choice of Reactants: 4-nitro-1,2-phenylenediamine provides the nitro-substituted benzene ring and the two nitrogen atoms for the imidazole ring. Diethyl malonate serves as the two-carbon electrophile that closes the imidazole ring, with the ethyl acetate moiety pre-installed.
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Acid Catalysis: The acidic conditions protonate the carbonyl groups of diethyl malonate, making them more electrophilic and facilitating the nucleophilic attack by the amino groups of the phenylenediamine. The acid also catalyzes the subsequent dehydration steps to form the aromatic benzimidazole ring.
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Neutralization: The neutralization step is crucial to deprotonate the product and make it less soluble in the aqueous medium, thus promoting its precipitation and enabling its isolation.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and any side products.
Applications in Research and Drug Development
6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is primarily a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
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Anticancer Drug Discovery: The nitro group can be reduced to an amino group, which can then be further functionalized to generate a library of compounds for screening against various cancer cell lines. Benzimidazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase.[2]
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Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial drugs. The title compound can be used to synthesize novel derivatives for testing against a range of bacterial and fungal pathogens.
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Antiprotozoal Agents: Nitro-substituted benzimidazoles have been investigated for their activity against various protozoan parasites.[1]
Potential Derivatization Pathway
Caption: Potential chemical transformations of the title compound.
Conclusion
6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is a strategically important molecule that combines the pharmacologically relevant benzimidazole core with functional groups amenable to a wide range of chemical modifications. Its synthesis is achievable through established chemical principles, and its structure can be unequivocally determined using standard spectroscopic methods. This compound serves as a valuable starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this and related benzimidazole derivatives in their drug discovery programs.
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Mohareb, R. M., & Gaman, M. S. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Bulletin of the Chemical Society of Ethiopia. [Link]
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